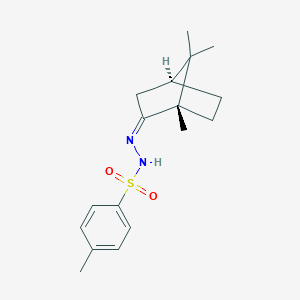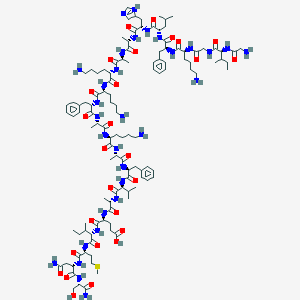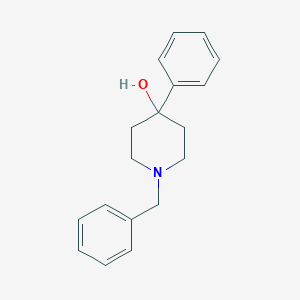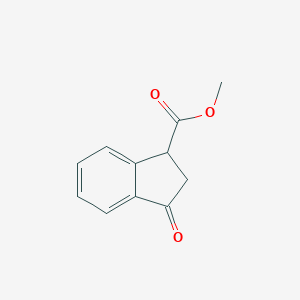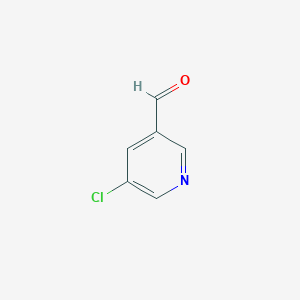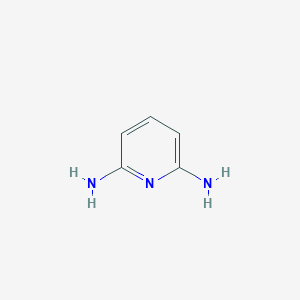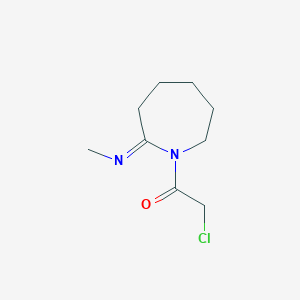
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, also known as DCMF, is a thiobarbituric acid derivative that has been extensively studied for its potential use in scientific research. DCMF has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various cellular and molecular processes.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is not fully understood, but it is thought to involve the inhibition of various cellular signaling pathways. 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage.
Biochemische Und Physiologische Effekte
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has a variety of biochemical and physiological effects that make it a valuable tool for scientific research. 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the activity of various enzymes, including protein kinases, cyclooxygenases, and lipoxygenases. Additionally, 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to have antioxidant and anti-inflammatory effects, and has been shown to protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid in lab experiments is its ability to selectively inhibit the activity of specific enzymes and signaling pathways, which can help researchers to better understand the underlying mechanisms of various cellular and molecular processes. However, one limitation of using 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid. One area of interest is the development of novel 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms of action of 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, and to identify its potential therapeutic applications in various disease states. Finally, research is also needed to better understand the potential risks associated with the use of 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, and to develop strategies to minimize these risks in experimental systems.
Synthesemethoden
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid can be synthesized using a variety of methods, including the reaction of 2,6-dichloroaniline with p-methoxybenzaldehyde and 4-morpholinophenylacetic acid, followed by the addition of thiourea and barbituric acid. The resulting product is then purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to have anti-inflammatory effects in animal models. Additionally, 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
121608-36-4 |
|---|---|
Produktname |
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid |
Molekularformel |
C28H23Cl2N3O4S |
Molekulargewicht |
568.5 g/mol |
IUPAC-Name |
(5Z)-1-(2,6-dichlorophenyl)-5-[(4-methoxyphenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H23Cl2N3O4S/c1-36-21-11-5-18(6-12-21)17-22-26(34)32(20-9-7-19(8-10-20)31-13-15-37-16-14-31)28(38)33(27(22)35)25-23(29)3-2-4-24(25)30/h2-12,17H,13-16H2,1H3/b22-17- |
InChI-Schlüssel |
GHAWZYGKVZFVIR-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N(C2=O)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)N5CCOCC5 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)N5CCOCC5 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)N5CCOCC5 |
Synonyme |
(5Z)-1-(2,6-dichlorophenyl)-5-[(4-methoxyphenyl)methylidene]-3-(4-morp holin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




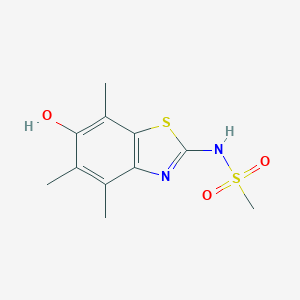



![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
